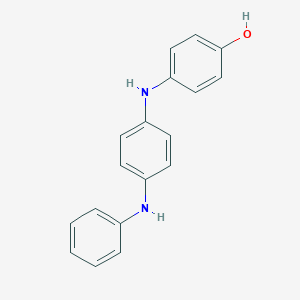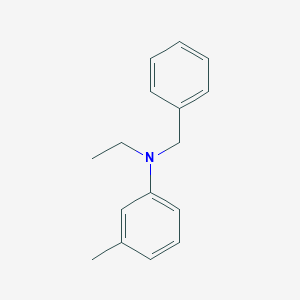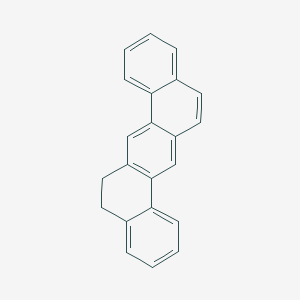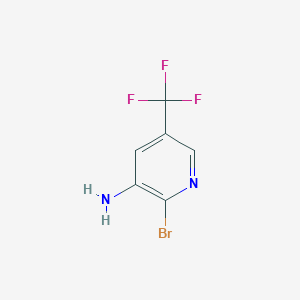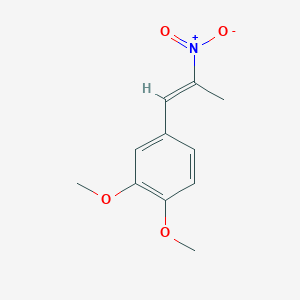
3,4-Dimetoxi-beta-metil-beta-nitroestireno
Descripción general
Descripción
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agente Antimicrobiano
Se sintetizó e investigó una serie derivada de 3,4-dimetoxi-β-nitroestireno por su actividad antimicrobiana . Estos derivados exhibieron una actividad antifúngica potencial, especialmente contra Candida albicans .
2. Inhibidor de la Proteína Tirosina Fosfatasa 1B (PTP1B) Los compuestos también se estudiaron por su potencial como fragmentos para ser inhibidores de PTP1B . PTP1B juega un papel clave en las vías de señalización que regulan varias funciones celulares de los microorganismos. También actúa como un regulador negativo en las vías de señalización de la insulina que están involucradas en la diabetes tipo 2 y otras enfermedades metabólicas .
Acoplamiento Molecular
Se realizó un estudio de acoplamiento molecular para obtener información sobre sus interacciones con la proteína tirosina fosfatasa 1B (PTP1B) . Los residuos activos de cisteína-215 y arginina-221 de PTP1B juegan un papel clave en estas interacciones <a aria-label="2: 3. Molecular Docking A molecular docking study was performed to obtain information about their interactions with protein tyrosine phosphatase 1B (PTP1B)12" data-citationid="f4f7c83e-2d15-5b33-1c95-42fa6de1e829-28" h="ID=SERP,5015.1
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be achieved through a multi-step reaction pathway that involves the conversion of several starting materials into the final product.", "Starting Materials": [ "2-methyl-3,4-dimethoxybenzaldehyde", "nitroethane", "potassium hydroxide", "ethyl acetate", "magnesium", "iodine", "2-bromo-3,4-dimethoxytoluene", "methylmagnesium bromide" ], "Reaction": [ "Step 1: Synthesis of nitroethane - Nitroethane can be synthesized by reacting potassium hydroxide with ethyl acetate and nitromethane.", "Step 2: Synthesis of Grignard reagent - Magnesium can be reacted with iodine in dry ether to form magnesium iodide, which can then be reacted with 2-bromo-3,4-dimethoxytoluene to form the Grignard reagent.", "Step 3: Alkylation - The Grignard reagent can be reacted with 2-methyl-3,4-dimethoxybenzaldehyde to form the intermediate.", "Step 4: Nitration - The intermediate can be nitrated using nitroethane and a catalyst to form the desired product, 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene." ] } | |
Número CAS |
122-47-4 |
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6- |
Clave InChI |
JGFBGRHDJMANRR-VURMDHGXSA-N |
SMILES isomérico |
C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
| 122-47-4 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)

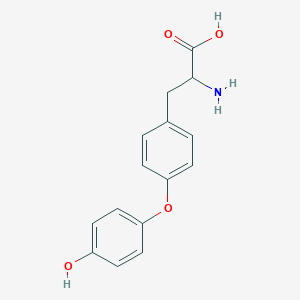
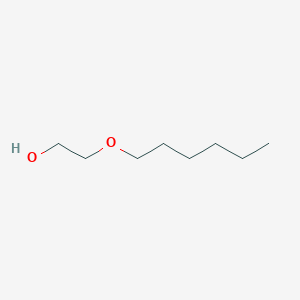
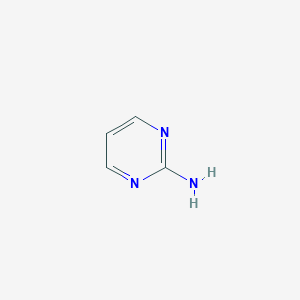
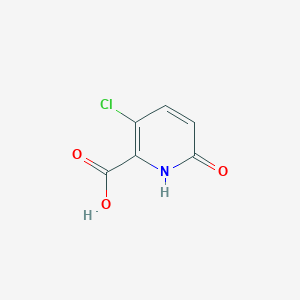

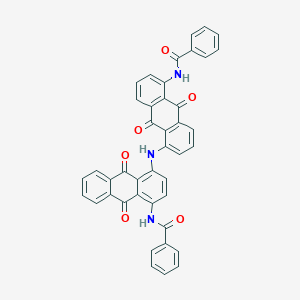
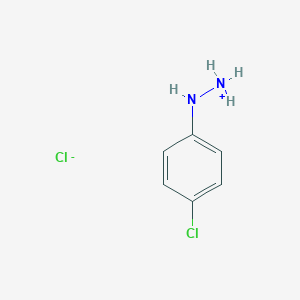
![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
